molecular formula C8H7ClN2O B6153460 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one CAS No. 846034-67-1

7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one

Cat. No.: B6153460
CAS No.: 846034-67-1
M. Wt: 182.6
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Description

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one (CAS 846034-67-1) is a versatile and valuable chemical scaffold in organic synthesis and drug discovery. This compound features a fused, partially saturated 1,8-naphthyridine core, a privileged structure in medicinal chemistry known for its diverse biological activities . The presence of both a chloro substituent and a lactam group on this heterocyclic framework provides distinct handles for synthetic elaboration, making it an excellent intermediate for the construction of more complex molecules. Researchers utilize this and related naphthyridine derivatives as key precursors in the development of compounds with potential pharmacological properties, including antiproliferative, antibacterial, and antiviral activities . The compound's molecular formula is C8H7ClN2O with a molecular weight of 182.61 g/mol . It is typically supplied as a solid and should be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

CAS No.

846034-67-1

Molecular Formula

C8H7ClN2O

Molecular Weight

182.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 1,2,3,4 Tetrahydro 1,8 Naphthyridin 2 One and Its Core Scaffold

Classical Approaches to 1,8-Naphthyridine (B1210474) Core Construction

The synthesis of the 1,8-naphthyridine ring system, a privileged scaffold in medicinal chemistry, has been accomplished through various classical organic reactions. nih.govacs.org These methods provide the foundational aromatic structure from which saturated derivatives can be obtained.

Friedländer Reaction and its Variants

The Friedländer synthesis is one of the most effective and widely utilized methods for constructing the 1,8-naphthyridine core. acs.org The reaction involves the condensation of a 2-aminopyridine (B139424) derivative, specifically 2-aminonicotinaldehyde, with a compound containing an α-methylene group adjacent to a carbonyl functionality. acs.orgrsc.org The reaction is typically catalyzed by either an acid or a base. acs.org

Modern variations of the Friedländer reaction have focused on developing more environmentally benign and efficient conditions. rsc.org These include the use of ionic liquids as both catalyst and solvent, which can lead to high yields and allow for catalyst recycling. acs.orgresearchgate.net Solvent-free grinding conditions, sometimes using catalysts like CeCl₃·7H₂O, have also been reported to produce 1,8-naphthyridines efficiently at room temperature, offering advantages in terms of reduced pollution, lower costs, and simpler procedures. acs.org

Skraup Synthesis

The Skraup synthesis is a classical method for producing quinolines, which can be adapted for the synthesis of naphthyridines. The reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.gov While applicable, the Skraup reaction is known for its often violent nature and can result in low to moderate yields when applied to the synthesis of 1,8-naphthyridine derivatives. nih.gov

Gould–Jacob Reaction

The Gould–Jacob reaction provides a route to 4-oxo-1,8-naphthyridine derivatives (also known as 1,8-naphthyridin-4-ones). The process begins with the condensation of a 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME). This is followed by a thermal cyclization of the resulting intermediate, typically at high temperatures (e.g., 250 °C) in a high-boiling solvent like diphenyl ether, to yield the ethyl 4-oxo-1,8-naphthyridine-3-carboxylate product. acs.org

Meth-Cohn Reaction

The Meth-Cohn reaction is a more specialized method that has been used to synthesize functionalized 1,8-naphthyridines. For instance, the treatment of N-(pyridin-2-yl)acetamide with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) results in the formation of 2-chloro-3-formyl-1,8-naphthyridine, demonstrating a direct route to a halogenated and functionalized core structure. acs.org

Other Historical Synthetic Strategies

Several other named reactions have been historically applied to the synthesis of the 1,8-naphthyridine scaffold. nih.gov

Pfitzinger Reaction : A Pfitzinger-type condensation can be employed to synthesize 4-carboxy-1,8-naphthyridines. This involves the reaction of a synthon like [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with a 2-acetylazaaromatic compound in the presence of a base.

Knorr Synthesis : Analogous to the Knorr quinoline (B57606) synthesis, an acid-catalyzed thermal cyclization of anilides (in this case, N-pyridyl amides) and crotonates can be used to obtain 1,8-naphthyridin-2-ones. nih.gov

Combes Reaction : The Combes synthesis involves the acid-catalyzed condensation of an aminopyridine with a β-diketone. wikipedia.org For the 1,8-naphthyridine system, 2,6-diaminopyridine (B39239) can be condensed with 1,3-diketones in the presence of polyphosphoric acid to yield 2-amino-5,7-disubstituted-1,8-naphthyridines. acs.org

Niementowski Reaction : This reaction, traditionally used for quinolines, involves the condensation of anthranilic acids with ketones or aldehydes. Its application to 1,8-naphthyridines has been investigated, for example, starting from ethyl 2-amino-6-phenylnicotinate.

Pictet-Spengler Reaction : While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound to form tetrahydroisoquinolines, wikipedia.org a radical-based variant has been developed to access α-substituted tetrahydronaphthyridines from aldehydes and specialized halogen amine radical protocol (HARP) reagents. acs.org This approach is notable as it works for electron-poor pyridines that are unreactive under standard polar Pictet-Spengler conditions. acs.org

Reaction NameReactantsProduct TypeKey Features
Friedländer Reaction2-Aminonicotinaldehyde + α-Methylene carbonyl compoundSubstituted 1,8-NaphthyridinesMost effective and versatile method; can be acid or base-catalyzed. acs.org
Skraup SynthesisAminopyridine + Glycerol + Oxidizing agent1,8-NaphthyridinesHarsh conditions; often low yields. nih.gov
Gould–Jacob Reaction2-Aminopyridine + Diethyl ethoxymethylenemalonate4-Oxo-1,8-naphthyridine-3-carboxylatesInvolves high-temperature thermal cyclization. acs.org
Meth-Cohn ReactionN-(Pyridin-2-yl)acetamide + Vilsmeier reagent2-Chloro-3-formyl-1,8-naphthyridineDirect route to functionalized and chlorinated scaffolds. acs.org
Pfitzinger ReactionPyridyl equivalent of isatin (B1672199) + Carbonyl compound4-Carboxy-1,8-naphthyridinesProvides a carboxylic acid handle at the 4-position.
Knorr SynthesisN-Pyridyl β-ketoamide2-Hydroxy-1,8-naphthyridines (1,8-Naphthyridin-2-ones)Acid-catalyzed intramolecular condensation. nih.gov
Combes Reaction2,6-Diaminopyridine + β-DiketoneSubstituted 1,8-NaphthyridinesAcid-catalyzed condensation. acs.org
Niementowski Reaction2-Aminonicotinic acid derivative + Carbonyl compound4-Hydroxy-1,8-naphthyridinesAnalogous to the quinoline synthesis.
Pictet-Spengler Reactionβ-(Pyridyl)ethylamine + Carbonyl compoundTetrahydro-1,8-naphthyridinesTypically requires an activated pyridine (B92270) ring or radical conditions. acs.org

Targeted Synthesis of Tetrahydro-1,8-naphthyridin-2-one Scaffolds

The synthesis of the specific 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one core, as found in 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one, is not commonly achieved in a single step via classical methods. Instead, a multi-step approach is typically required, involving the initial construction of an unsaturated 1,8-naphthyridin-2-one ring system, followed by the selective reduction of the pyridine ring.

A plausible and efficient strategy for obtaining the 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one scaffold involves the catalytic hydrogenation of a corresponding 1,8-naphthyridin-2(1H)-one precursor. The precursor itself can be synthesized using methods like the Knorr reaction. nih.gov The subsequent reduction of the pyridine portion of the bicyclic system selectively yields the desired tetrahydro derivative. Asymmetric hydrogenation of 1,8-naphthyridine derivatives using chiral ruthenium diamine complexes has been shown to effectively produce 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantiomeric excess and full conversion. nih.gov Similarly, iridium-catalyzed transfer hydrogenation provides another route to this saturated core. nih.gov

For the synthesis of the target compound, this compound, this strategy would necessitate starting with a 2-aminopyridine precursor already bearing the chloro substituent at the desired position (e.g., 2-amino-5-chloropyridine) to construct the chlorinated 1,8-naphthyridin-2-one intermediate, which would then be subjected to catalytic hydrogenation.

Another modern approach that yields a closely related scaffold is the inverse electron-demand Diels-Alder reaction. This method has been used to synthesize substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones from 1,2,4-triazines that bear an acylamino group with a terminal alkyne side chain. nih.gov While this provides a dihydro- rather than a tetrahydro-scaffold, subsequent reduction of the remaining double bond would lead to the desired saturated ring system.

MethodKey TransformationScaffold ProducedNotes
Catalytic HydrogenationReduction of a 1,8-naphthyridin-2(1H)-one precursor1,2,3,4-Tetrahydro-1,8-naphthyridin-2-oneRuthenium or Iridium catalysts are effective; allows for asymmetric synthesis. nih.govnih.gov
Inverse Electron-Demand Diels-AlderIntramolecular cyclization of a 1,2,4-triazine-alkyne conjugate3,4-Dihydro-1,8-naphthyridin-2(1H)-oneMicrowave-activated; requires subsequent reduction for the tetrahydro scaffold. nih.gov

Hydrogenation-Based Reduction of Aromatic Naphthyridines

One of the most direct routes to the 1,2,3,4-tetrahydro-1,8-naphthyridine (B78990) core involves the partial reduction of the corresponding aromatic 1,8-naphthyridine precursor. This transformation requires careful control of reaction conditions to achieve selective hydrogenation of one of the two pyridine rings.

Catalytic hydrogenation is a cornerstone of synthetic organic chemistry for the reduction of aromatic systems. Heterogeneous catalysts like palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) are frequently employed for the hydrogenation of N-heterocycles. The reduction of a 7-chloro-1,8-naphthyridin-2(1H)-one precursor would involve the saturation of the C3-C4 double bond within the pyridinone ring. The choice of catalyst, solvent, temperature, and hydrogen pressure is critical to achieve high yield and selectivity, minimizing side reactions such as hydrodechlorination.

In addition to traditional hydrogenation with H₂ gas, transfer hydrogenation represents a valuable alternative that avoids the need for high-pressure hydrogen gas. nih.gov Iridium-catalyzed transfer hydrogenation, for instance, has been successfully applied to the reduction of 1,8-naphthyridines using hydrogen donors like indoline. nih.gov This method provides a practical approach for creating functionalized tetrahydro-1,8-naphthyridines. nih.gov The reaction proceeds via a hydrogen transfer mechanism, where the iridium catalyst facilitates the movement of hydrogen from the donor molecule (e.g., indoline) to the naphthyridine substrate. nih.gov

Table 1: Catalysts for Hydrogenation of Naphthyridine Scaffolds

Catalyst Type Hydrogen Source Key Features
Palladium on Carbon (Pd/C) Heterogeneous H₂ Gas Widely used, effective for various heterocycles.
Rhodium on Carbon (Rh/C) Heterogeneous H₂ Gas Often used for aromatic ring reduction under milder conditions than Pd/C.

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry. Asymmetric hydrogenation of aromatic naphthyridines provides a direct and efficient method to produce optically active 1,2,3,4-tetrahydro-1,8-naphthyridines. Research has demonstrated that chiral cationic ruthenium diamine complexes are highly effective catalysts for this transformation. nih.gov

The first successful asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines has been developed, yielding the corresponding 1,2,3,4-tetrahydro-1,8-naphthyridines with excellent enantioselectivities (up to 99% ee) and full conversions. nih.gov This methodology provides a practical route to valuable chiral heterocyclic building blocks. nih.gov The reaction typically involves a chiral ruthenium catalyst, a suitable solvent like methanol, and is carried out under hydrogen pressure. The substituents on the naphthyridine ring can influence the reactivity and selectivity of the hydrogenation. For unsymmetrical substrates, hydrogenation often occurs selectively on the more electron-rich or less sterically hindered pyridine ring.

Table 2: Examples of Asymmetric Hydrogenation of 1,8-Naphthyridine Derivatives

Substrate Catalyst (mol%) H₂ Pressure (atm) Yield (%) Enantiomeric Excess (ee %)
2,7-dimethyl-1,8-naphthyridine (R,R)-Ru-diamine complex (2.0) 50 >99 97
2-ethyl-7-methyl-1,8-naphthyridine (R,R)-Ru-diamine complex (2.0) 50 >99 98
2,7-diethyl-1,8-naphthyridine (R,R)-Ru-diamine complex (2.0) 50 >99 99
2-methyl-7-phenyl-1,8-naphthyridine (R,R)-Ru-diamine complex (2.0) 80 >99 97

Data sourced from Organic Letters, 2016, 18(11), 2730-3. nih.gov

Multi-Step Conversions and Cyclization Strategies

An alternative to reducing an existing aromatic system is to construct the tetrahydronaphthyridine scaffold through cyclization reactions. These methods offer high flexibility in introducing various substituents.

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful method for forming carbon-carbon double bonds, typically with high (E)-stereoselectivity. wikipedia.orgorganic-chemistry.org While commonly used in intermolecular reactions, its intramolecular variant is a valuable tool for the synthesis of cyclic compounds, including heterocycles. conicet.gov.arclockss.org

A plausible, though not explicitly documented, synthetic route to the 1,8-naphthyridin-2-one core could involve an intramolecular HWE reaction. This strategy would start with a suitably functionalized 2-aminopyridine precursor. For instance, a precursor bearing a phosphonate (B1237965) ester group at the amino nitrogen and an aldehyde or ketone functionality on a side chain attached to the C3 position of the pyridine ring could be envisioned. Upon treatment with a base (e.g., NaH, K₂CO₃), the phosphonate would be deprotonated, and the resulting carbanion would attack the tethered carbonyl group. The subsequent elimination of the phosphate (B84403) byproduct would close the ring, forming the C3-C4 double bond of the 7-chloro-1,8-naphthyridin-2-one, which could then be reduced as described previously. The Masamune-Roush conditions (LiCl and an amine base) are often effective for HWE reactions involving base-sensitive substrates. conicet.gov.ar

Diimide (HN=NH) is a mild and selective reducing agent for non-polar carbon-carbon double and triple bonds. wikipedia.orgorganicreactions.org It offers a useful alternative to catalytic hydrogenation, particularly for substrates containing functional groups that might poison metal catalysts (like sulfur-containing compounds). youtube.com Diimide is a transient intermediate generated in situ, typically through the oxidation of hydrazine (B178648) or the thermal decomposition of a sulfonylhydrazide. wikipedia.orgnih.gov

The reduction proceeds via a concerted, six-membered cyclic transition state, resulting in the syn-addition of two hydrogen atoms across the double bond. youtube.com In the context of synthesizing this compound, diimide could be used to reduce the C3-C4 double bond of the corresponding unsaturated precursor. A common procedure involves treating the substrate with a reagent like 2-nitrobenzenesulfonohydrazide (B1598070) in the presence of a base such as triethylamine (B128534) at room temperature. nih.gov This method is valued for its operational simplicity and excellent functional group compatibility. wikipedia.org

Radical cyclization reactions provide a powerful means of forming cyclic structures, and xanthate-mediated chemistry offers a tin-free method for generating the necessary radical intermediates. nih.govmdpi.com This methodology has been successfully applied to the synthesis of various fused heterocyclic systems, including tetrahydronaphthyridines. researchgate.net

The synthesis of the tetrahydronaphthyridine scaffold can be achieved via an intramolecular radical addition to the pyridine nucleus. researchgate.net A typical strategy would involve a pyridine precursor with a side chain containing a xanthate group. The reaction is initiated by a radical initiator (e.g., dilauroyl peroxide, DLP), which leads to the formation of a carbon-centered radical on the side chain. This radical then attacks an acceptor position on the pyridine ring (e.g., the C3 position) in an endo- or exo-cyclization fashion to form the new saturated ring. The xanthate functional group is regenerated in the product, which can allow for further functionalization. This approach is notable for proceeding under mild, neutral conditions and tolerating a wide range of functional groups. nih.gov

Intramolecular Chichibabin Reaction Applications

The Chichibabin reaction, a classic method for the amination of nitrogen-containing heterocycles, has been effectively adapted into an intramolecular strategy for the synthesis of fused bicyclic systems like the tetrahydro-1,8-naphthyridine core. wikipedia.orgresearchgate.net This reaction involves the nucleophilic substitution of a hydride ion from an electron-deficient pyridine ring by an amine. wikipedia.orgslideshare.net

In its intramolecular application for forming the tetrahydro-1,8-naphthyridine scaffold, a precursor molecule containing a pyridine ring tethered to a side chain with a terminal amino group is used. For instance, 3-(3-pyridyl)propylamine serves as a suitable precursor. researchgate.net Upon treatment with a strong base, such as sodium amide or sodium hydride, the terminal amine is deprotonated and subsequently attacks the C2 position of the pyridine ring. wikipedia.orgresearchgate.net This cyclization event is followed by the elimination of a hydride ion, which is neutralized in the reaction medium, leading to the formation of the aromatic system and yielding the target 1,2,3,4-tetrahydro-1,8-naphthyridine ring structure. wikipedia.org

Researchers have investigated various reaction conditions to optimize this cyclization. A study on the synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine screened multiple bases, solvents, and temperatures to achieve a highly regioselective and high-yielding intramolecular Chichibabin cyclization. researchgate.net This approach demonstrates the reaction's utility in creating the core structure efficiently, which can then be further functionalized to produce specific analogs like this compound.

Table 1: Reagents for Intramolecular Chichibabin Cyclization

Precursor Reagent(s) Product Yield
3-(3-pyridyl)propylamine Sodium Hydride (NaH) 1,2,3,4-tetrahydro-1,8-naphthyridine Good
4-(3-pyridyl)butylamine Sodium Amide (NaNH₂) 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine Good

Data compiled from multiple research findings. researchgate.netslideshare.net

Advanced and Efficient Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of highly efficient and streamlined protocols for the synthesis of complex heterocyclic molecules, including frameworks related to this compound.

Metal-Free One-Pot Synthesis

Metal-free, one-pot synthetic strategies represent a significant advancement in green chemistry by minimizing waste, saving time, and avoiding the use of potentially toxic and expensive metal catalysts. organic-chemistry.org These processes involve a cascade of reactions where intermediates are not isolated, leading directly to the final product from simple starting materials. organic-chemistry.orgchemrxiv.org

For the synthesis of substituted pyridine cores, a key component of the naphthyridine system, a one-pot metal-free strategy has been developed using aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org This method proceeds through a sequence of Wittig, Staudinger, and aza-Wittig reactions, followed by a 6π-3-azatriene electrocyclization and a 1,3-H shift. organic-chemistry.org The reaction conditions are typically mild, and the process tolerates a wide range of functional groups. organic-chemistry.org

Automated Continuous Flow Synthesis Techniques

Automated continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of chemical compounds, particularly in the pharmaceutical industry. nih.gov This technology offers numerous advantages, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters (such as temperature, pressure, and residence time), and improved reproducibility and scalability. nih.govflinders.edu.au

In a continuous flow system, reagents are pumped through a network of tubes and reactors where the chemical transformations occur. nih.gov The small reactor volumes and high surface-area-to-volume ratio allow for rapid heating and cooling, enabling reactions to be performed under conditions that would be hazardous in a large-scale batch reactor. nih.govspringernature.com This precise control often leads to higher yields, greater purity, and a reduction in by-product formation. nih.gov

The synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs) has been successfully demonstrated using multi-step continuous flow systems. flinders.edu.aunih.gov These automated platforms can integrate synthesis, work-up, and purification into a single, seamless process. flinders.edu.au The application of this technology to the synthesis of this compound could streamline its production, making the process safer, more efficient, and more cost-effective. soci.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

Feature Batch Synthesis Continuous Flow Synthesis
Safety Higher risk with hazardous reagents/exotherms Inherently safer due to small reaction volumes
Heat & Mass Transfer Often limited, difficult to scale Excellent, highly efficient
Parameter Control Less precise Precise control of time, temp, concentration
Scalability Can be complex and challenging Simpler scale-up by running longer

| Yield & Purity | Variable | Often higher and more consistent |

This table presents a general comparison of the two methodologies. nih.gov

Precursor Design and Elaboration for this compound Analogs

The design of precursors is a critical aspect of medicinal chemistry, enabling the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies. nih.gov For the 1,8-naphthyridine scaffold, precursor design focuses on introducing functional groups at specific positions that can be readily modified or elaborated in subsequent synthetic steps. nih.govrsc.org

For example, SAR studies on 1,8-naphthyridine derivatives have shown that modifications at the C3 position can significantly influence biological activity. nih.gov Therefore, a precursor might be designed with a versatile functional group, such as a carboxylic acid or a nitrile at this position. nih.govrsc.org This group can then be converted into a variety of amides, esters, or other functionalities to generate a library of analogs. nih.gov

A divergent synthetic approach is often employed, where a common key intermediate is prepared and then used in a variety of final-step reactions to produce diverse target molecules. beilstein-journals.org For instance, a precursor for this compound could be designed to allow for the introduction of different substituents at the N1 position or modification of the chloro group at the C7 position. This strategic design of precursors is essential for efficiently exploring the chemical space around a core scaffold and optimizing its properties. rsc.orgbeilstein-journals.org

Chemical Transformations and Derivatization Strategies for 7 Chloro 1,2,3,4 Tetrahydro 1,8 Naphthyridin 2 One Analogues

Functional Group Interconversions on the Naphthyridinone Core

Functional group interconversions (FGIs) are fundamental to expanding the chemical space accessible from the 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one core. These transformations allow for the conversion of existing functional groups into new ones, thereby enabling a broader range of subsequent derivatization reactions. Key FGIs on the naphthyridinone core often involve the manipulation of the chloro group at the C-7 position and the lactam functionality.

While direct interconversion of the C-7 chloro group is a common strategy, other transformations can be envisaged. For instance, should a hydroxyl group be present on the scaffold (introduced via a different synthetic route), it could be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. The lactam nitrogen (N-1) and the adjacent C-3 methylene group also present opportunities for FGI, although these are more commonly addressed through direct substitution and coupling reactions as detailed in subsequent sections. The inherent reactivity of the naphthyridinone system often dictates that FGIs are strategically employed to prepare the molecule for more complex, diversity-generating reactions.

Regioselective Substitution and Coupling Reactions

The ability to selectively introduce substituents at specific positions of the this compound scaffold is crucial for structure-activity relationship (SAR) studies. Regioselective reactions targeting the N-1, C-3, and the aromatic ring positions (C-5, C-6, C-7, and C-8) are therefore of significant interest.

Modifications at the N-1 Position

The secondary amine at the N-1 position of the tetrahydro-1,8-naphthyridin-2-one core is a prime site for derivatization. A variety of reactions can be employed to introduce diverse substituents at this position. nih.gov

N-Alkylation and N-Arylation: Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base (e.g., sodium hydride in THF), can be employed to introduce a range of alkyl groups. beilstein-journals.org Furthermore, palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the introduction of aryl and heteroaryl substituents. nih.govwikipedia.org These reactions typically involve the use of an aryl halide, a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orglibretexts.orgprinceton.eduorganic-chemistry.orgrug.nl

Acylation and Urea Formation: The N-1 nitrogen can readily undergo acylation with acyl chlorides or carboxylic acids (using coupling agents like DEPBT) to form amides. nih.gov Reaction with isocyanates provides a straightforward route to the corresponding ureas. nih.gov

Other Modifications: Epoxide opening reactions with the N-1 amine as the nucleophile can lead to the formation of amino alcohol derivatives. nih.gov

Reaction TypeReagents and ConditionsProduct
N-AlkylationAlkyl halide, Base (e.g., NaH), Solvent (e.g., THF)N-1 Alkylated analogue
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd catalyst, Phosphine ligand, BaseN-1 Arylated analogue
AcylationAcyl chloride or Carboxylic acid + coupling agentN-1 Acylated analogue
Urea FormationIsocyanateN-1 Ureido analogue
Epoxide OpeningEpoxideN-1 Hydroxyalkyl analogue

Substitutions at the C-3 Position

The C-3 position, being adjacent to the lactam carbonyl, offers opportunities for functionalization, although this can be more challenging than N-1 modification.

Introduction of Nitrogen-based Substituents: The synthesis of 3-N-substituted 1,8-naphthyridin-2(1H)-ones can be achieved through strategies such as the Buchwald-Hartwig cross-coupling of 3-bromo-substituted naphthyridinones with various anilines. This approach allows for the introduction of a diverse range of aromatic amines at the C-3 position.

Structure-activity relationship studies on some 1,8-naphthyridine (B1210474) derivatives have indicated that modifications at the C-3 position by incorporating secondary amines can enhance binding efficiency to certain biological targets. nih.gov

Derivatizations at C-5, C-6, C-7, and C-8 Positions

The aromatic ring of the this compound core provides multiple sites for derivatization, with the C-7 chloro group being a particularly versatile handle for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent at the C-7 position is amenable to various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C-7 position and a wide range of aryl or vinyl boronic acids or esters. researchgate.net This is a powerful method for introducing diverse aromatic and unsaturated moieties. Chemoselective Suzuki-Miyaura reactions have been reported for di-halo substituted naphthyridines, highlighting the potential for selective functionalization.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the C-7 position. wikipedia.orglibretexts.orgprinceton.eduorganic-chemistry.orgrug.nl This is a key strategy for introducing amino functionalities that can serve as important pharmacophoric features or as points for further derivatization.

Sonogashira Coupling: This reaction can be used to introduce terminal alkynes at the C-7 position, which can then be further elaborated. For instance, the synthesis of 5-substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been achieved via a Sonogashira cross-coupling reaction followed by an intramolecular Diels-Alder reaction. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common for chloro-pyridines compared to their fluoro- or nitro-activated counterparts, under certain conditions, the C-7 chloro group may undergo nucleophilic aromatic substitution with strong nucleophiles.

PositionReaction TypeKey Features
C-7Suzuki-Miyaura CouplingC-C bond formation, introduction of aryl/vinyl groups.
C-7Buchwald-Hartwig AminationC-N bond formation, introduction of amino groups.
C-7Sonogashira CouplingC-C bond formation, introduction of alkyne groups.

Design and Synthesis of Library Compounds

The efficient construction of libraries of this compound analogues is essential for high-throughput screening and the rapid exploration of SAR. Combinatorial chemistry approaches are well-suited for this purpose.

Combinatorial Chemistry Approaches

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds in a systematic manner. For the this compound scaffold, a combinatorial approach would typically involve the parallel modification of the various reactive sites identified in the previous sections.

Solution-Phase Parallel Synthesis: This approach involves performing a large number of individual reactions in parallel, often using automated liquid handling systems. By utilizing a diverse set of building blocks for the N-1 and C-7 positions, a large library of analogues can be generated. For example, a matrix-based approach could be employed where a set of N-1 derivatized intermediates are each reacted with a panel of boronic acids (for Suzuki coupling at C-7) or amines (for Buchwald-Hartwig amination at C-7).

The combination of regioselective derivatization strategies with combinatorial synthesis techniques provides a powerful platform for the generation of diverse libraries of this compound analogues, which are valuable for the discovery of new biologically active compounds.

Parallel Synthesis for Analogue Generation

The generation of analogue libraries from the this compound core is crucial for systematic structure-activity relationship (SAR) studies. Parallel synthesis techniques enable the rapid production of a multitude of derivatives by reacting a common intermediate with a diverse set of building blocks. While specific literature on the parallel synthesis of this compound is not abundant, the methodologies applied to similar heterocyclic scaffolds, such as other naphthyridinones and related compounds, provide a strategic blueprint.

A common approach involves the functionalization of the tetrahydro-1,8-naphthyridin-2-one scaffold at various positions. Key reactive sites for derivatization include the secondary amine at the N-1 position and the aromatic ring, which can be further substituted. Methodologies such as amide bond formation, urea and sulfonamide synthesis, and cross-coupling reactions are amenable to a parallel synthesis format. nih.gov

For instance, a library of analogues can be generated by reacting the N-1 position of the core scaffold with a diverse set of carboxylic acids, isocyanates, or sulfonyl chlorides. These reactions are typically high-yielding and can be performed in parallel using automated or semi-automated synthesis platforms. The use of solid-phase synthesis, where the scaffold is anchored to a resin, can streamline the process by simplifying purification to simple washing steps to remove excess reagents and by-products. spirochem.com

Another strategy for diversification involves the modification of the chloro-substituent at the 7-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, or Sonogashira reactions, can be employed to introduce a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups. These reactions are well-established in combinatorial chemistry and can be adapted for the parallel synthesis of 7-substituted analogues. researchgate.netnih.gov

The following table illustrates a representative parallel synthesis scheme for the generation of N-1 acylated and sulfonylated derivatives of this compound.

Scaffold Reagent Class Reaction Type Illustrative Reagents Resulting Analogue Class
This compoundCarboxylic AcidsAmide CouplingAcetic acid, Benzoic acid, Cyclopropanecarboxylic acidN-Acyl derivatives
This compoundIsocyanatesUrea FormationPhenyl isocyanate, Methyl isocyanate, 4-Chlorophenyl isocyanateN-Carbamoyl derivatives
This compoundSulfonyl ChloridesSulfonamide FormationBenzenesulfonyl chloride, Methanesulfonyl chloride, p-Toluenesulfonyl chlorideN-Sulfonyl derivatives

Stereochemical Control in Derivatization

Many biologically active molecules are chiral, and their pharmacological properties are often dependent on their stereochemistry. The this compound scaffold can possess stereogenic centers, particularly when substituted at the C3 or C4 positions of the tetrahydropyridinone ring. Therefore, controlling the stereochemistry during the synthesis and derivatization of its analogues is of significant importance.

Strategies for stereochemical control can be broadly categorized into three main approaches:

Chiral Resolution: This method involves the separation of a racemic mixture of enantiomers. A common technique is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to differentially retain the enantiomers, allowing for their separation. google.com This approach is often employed at a late stage of the synthesis to isolate the desired stereoisomer. While effective, it can be inefficient as it discards half of the synthesized material if the other enantiomer is not desired.

Asymmetric Synthesis: This approach aims to selectively produce a single enantiomer from the outset. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, asymmetric hydrogenation of a double bond in a precursor molecule using a chiral metal catalyst can establish a stereocenter with high enantioselectivity. Although no specific examples are available for the this compound scaffold, this strategy has been successfully applied to the synthesis of related tetrahydronaphthyridine systems.

Diastereoselective Reactions: When a molecule already contains a stereocenter, new stereocenters can be introduced with a specific configuration relative to the existing one. The steric and electronic properties of the chiral center can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

The following table summarizes the primary methods for achieving stereochemical control in the derivatization of this compound analogues.

Method Description Advantages Disadvantages
Chiral Resolution Separation of a racemic mixture into individual enantiomers.Applicable to a wide range of compounds; well-established techniques like chiral HPLC are available.50% theoretical maximum yield for the desired enantiomer; can be costly and time-consuming for large-scale production.
Asymmetric Synthesis Direct synthesis of a single enantiomer using chiral reagents or catalysts.High theoretical yield of the desired enantiomer; avoids the need for separation.Requires the development of specific chiral methods for the target scaffold; chiral catalysts can be expensive.
Diastereoselective Reactions Introduction of a new stereocenter with a preferred configuration in a molecule that is already chiral.Can provide high stereocontrol; utilizes the existing chirality of the molecule.Dependent on the presence of a pre-existing stereocenter; the degree of selectivity can vary.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Chloro 1,2,3,4 Tetrahydro 1,8 Naphthyridin 2 One Derivatives

Elucidation of Key Pharmacophoric Elements

The fundamental pharmacophore of this series is the 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one core. This bicyclic lactam system provides a rigid scaffold that appropriately positions key interacting groups for binding to biological targets. The C7-chloro group is a critical element, often contributing to binding affinity through halogen bonding or by influencing the electronic properties of the aromatic ring.

Quantitative structure-activity relationship (QSAR) studies on related naphthyridine series have highlighted several key features essential for activity. For instance, in some cytotoxic naphthyridine derivatives, the C-1 NH group and the C-4 carbonyl group were identified as important for biological activity. researchgate.net The planarity of the bicyclic system and the presence of hydrogen bond donors and acceptors are defining characteristics of the pharmacophore. Molecular modifications aim to append substituents that can form favorable interactions—such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions—with the target protein without disrupting the core binding elements.

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one derivatives can be extensively modulated by altering the substituents at various positions on the naphthyridine core.

Halogens are pivotal in modulating the biological activity of naphthyridine derivatives. The presence of a chlorine atom, as in the parent compound at C7, is a common feature in many active molecules. Studies on related 2-chloro-1,8-naphthyridine (B101967) derivatives have shown that this group can serve as a reactive handle for further synthesis or contribute directly to activity. researchgate.netmdpi.com

The introduction of other halogens, such as fluorine, has also been a successful strategy. Fluorine substitution can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability. For example, in a series of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, a derivative featuring a fluorine atom (ANA-6) showed good anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. researchgate.net This highlights the strategic importance of halogen placement in tuning the pharmacological profile.

The addition of alkyl and aryl groups can significantly impact potency, often by accessing hydrophobic pockets within the target's binding site. A study on a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives revealed that substituents on the C3-aryl ring dramatically influenced their cytotoxic activity against the MCF-7 human breast cancer cell line. researchgate.net

Derivatives with electron-donating groups (e.g., -OCH3) or specific heterocyclic rings (e.g., pyridine) on the C3-aryl moiety displayed potent anticancer activity, with some compounds showing IC₅₀ values more potent than the reference drug staurosporine. researchgate.net For instance, the introduction of a pyridine-4-yl moiety resulted in an IC₅₀ of 1.47 μM, while a 4-methoxyphenyl (B3050149) group led to an IC₅₀ of 1.68 μM. researchgate.net This demonstrates that both the electronic nature and the steric bulk of aryl substituents are key determinants of biological activity. In contrast, simple alkyl substitutions can have a more modest effect; compounds with electron-donating alkyl groups sometimes exhibit lower activity compared to those with electron-withdrawing groups. researchgate.net

Table 1: Anticancer Activity of 2-phenyl-7-methyl-1,8-naphthyridine Derivatives Against MCF-7 Cell Line Data sourced from Al-romaizan et al. (2019). researchgate.net

Compound IDSubstituent at C3IC₅₀ (µM)
4d4-Methoxyphenyl1.68
8b4-Chlorophenyl3.19
8d4-Bromophenyl1.62
10bPyridine-2-yl7.79
10cPyridine-4-yl1.47
10fThiophene-2-yl2.30
Staurosporine (Reference)-4.51

Introducing a variety of functional groups is a cornerstone of SAR studies. In the 1,8-naphthyridine (B1210474) series, carboxamide moieties have been explored to enhance anti-inflammatory properties. A series of N-substituted-1,8-naphthyridine-2-carboxamides were evaluated for their ability to inhibit pro-inflammatory mediators in microglial cells. nih.gov The position of substituents on the N-phenyl ring was critical; ortho-substituted compounds generally showed better inhibitory activity against TNF-α production than meta- or para-substituted analogues. researchgate.net The compound N-(2-methoxyphenyl)naphthyridine-2-carboxamide (HSR2104) was particularly effective, potently inhibiting the production of nitric oxide (NO), TNF-α, and IL-6. nih.gov

Furthermore, incorporating electron-withdrawing groups such as nitro (-NO₂) and trifluoromethyl (-CF₃) has been shown to yield good anti-tubercular activity. researchgate.net The addition of a 5-nitrofuran heteroaromatic ring via a piperazine (B1678402) linker resulted in a compound (ANA-12) with remarkable anti-tubercular potency (MIC = 6.25 μg/mL), equivalent to the standard drug ethambutol. researchgate.net These findings underscore the vast potential for tuning biological activity through diverse functional group modifications.

Table 2: Anti-Inflammatory Activity of N-Aryl-1,8-naphthyridine-2-carboxamide Derivatives Data sourced from a 2021 study on LPS-treated BV2 cells. nih.govresearchgate.net

Compound IDN-Aryl SubstituentNO IC₅₀ (µM)TNF-α IC₅₀ (µM)IL-6 IC₅₀ (µM)
HSR21012-Hydroxyphenyl> 10044.5> 100
HSR21042-Methoxyphenyl45.738.641.3
HSR21072-Methylphenyl> 10067.5> 100
HSR21023-Hydroxyphenyl> 100> 100> 100
HSR21053-Methoxyphenyl> 100> 100> 100

Conformational Analysis and its Correlation with Activity

Molecular modeling techniques, such as molecular dynamics (MD) simulations, can provide insight into the conformational stability and binding interactions of these derivatives. For example, an MD simulation was performed on a potent 1,8-naphthyridine-3-carbonitrile derivative (ANA-12) to investigate its stability and interaction pattern within the active site of its target, the Mtb enoyl-ACP reductase (InhA). nih.gov Such studies help elucidate the optimal conformation for binding and can explain why certain substituents enhance activity while others diminish it. The analysis of torsional angles and the planarity of the ring system in relation to bulky substituents are key aspects that correlate molecular conformation with biological potency.

Ligand Efficiency and Lipophilicity Indices in Structure-Activity Optimization

In the process of lead optimization, it is not enough to simply increase potency. Metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are critical for developing high-quality drug candidates. LE relates the binding affinity of a compound to its size (typically the number of heavy atoms), providing a measure of how efficiently a molecule binds to its target. LLE relates potency to lipophilicity (logP or logD), helping to ensure that increases in activity are not achieved at the expense of excessive lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity. nih.gov

Investigation of Biological Activities and Molecular Interactions Preclinical, in Vitro, and Non Human in Vivo Models

Antimicrobial Activity Studies

The 1,8-naphthyridine (B1210474) scaffold is a well-established pharmacophore in antimicrobial drug discovery, with nalidixic acid being an early example. nih.gov Subsequent research has explored a wide range of derivatives, including those with chloro substitutions, to enhance and broaden their antimicrobial spectrum.

Derivatives of the 1,8-naphthyridine core have demonstrated varied antibacterial properties. While some compounds show direct bactericidal or bacteriostatic action, others exhibit potential as antibiotic modulators, particularly against multi-resistant strains. nih.gov

For instance, studies on 2-chloro-1,8-naphthyridine (B101967) derivatives have revealed antibacterial effects. One such compound, 2-chloro-1,8-naphthyridine-3-carbaldehyde, showed moderate activity against the Gram-negative bacterium Escherichia coli and high activity against the Gram-positive Streptococcus pyogenes. nih.gov Further research into novel 1,8-naphthyridine chalcones and their derivatives confirmed activity against both Gram-positive and Gram-negative bacteria. kashanu.ac.irresearchgate.net

Interestingly, not all 1,8-naphthyridine derivatives possess clinically relevant direct antibacterial activity, with some showing Minimum Inhibitory Concentrations (MICs) of ≥ 1.024 µg/mL. nih.gov However, these compounds can be valuable for their ability to potentiate the effects of existing antibiotics. For example, certain 1,8-naphthyridine derivatives, when used at subinhibitory concentrations, were found to decrease the MIC of fluoroquinolones like norfloxacin (B1679917) and ofloxacin (B1677185) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, indicating a synergistic relationship. nih.gov This suggests a potential role for these compounds in combating bacterial drug resistance. nih.govkashanu.ac.ir

Derivative ClassBacterial StrainObserved ActivityReference
2-Chloro-1,8-naphthyridine-3-carbaldehydeEscherichia coli (Gram-negative)Moderate antibacterial activity nih.gov
2-Chloro-1,8-naphthyridine-3-carbaldehydeStreptococcus pyogenes (Gram-positive)High antibacterial activity nih.gov
Various 1,8-Naphthyridine DerivativesMulti-resistant E. coli, P. aeruginosa, S. aureusPotentiated the activity of fluoroquinolone antibiotics nih.gov
Hydrazono and Azo derivatives of 1,8-naphthyridineB. subtilis, S. aureus, E. coli, P. aeruginosaActivity comparable to ampicillin nih.gov

The antimicrobial investigation of naphthyridine derivatives extends to their efficacy against fungi and mycobacteria. Hybrid molecules incorporating a 7-chloro-4-aminoquinoline nucleus have been synthesized and tested for antifungal properties against pathogenic yeasts like Candida albicans and Cryptococcus neoformans. mdpi.com Similarly, certain azo derivatives of 1,8-naphthyridine have shown activity against Aspergillus niger and Candida albicans, comparable to the standard drug griseofulvin. nih.gov

In the realm of antimycobacterial research, the 7-chloroquinoline (B30040) and 1,8-naphthyridine cores are considered important pharmacophores. nih.gov A library of 1,8-naphthalimide-7-chloroquinoline hybrids was synthesized and evaluated for anti-mycobacterial potential. nih.gov Further studies on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues identified compounds with significant activity against Mycobacterium tuberculosis H37Rv. One derivative, ANA-12, demonstrated a prominent anti-tuberculosis effect with a MIC of 6.25 μg/mL, while others showed good activity at 12.5 μg/mL. nih.gov Importantly, these active compounds displayed low cytotoxicity towards normal human embryonic kidney cells, indicating a favorable selectivity index. nih.gov

Derivative ClassOrganismObserved ActivityReference
Azo derivatives of 1,8-naphthyridineAspergillus niger, Candida albicansActivity comparable to griseofulvin nih.gov
7-Chloro-4-aminoquinoline-2-pyrazoline hybridsCandida albicans, Cryptococcus neoformansEvaluated for antifungal activity mdpi.com
1,8-Naphthalimide-7-chloroquinoline hybridsMycobacterium tuberculosisDemonstrated anti-mycobacterial activity nih.gov
1,8-Naphthyridine-3-carbonitrile analogue (ANA-12)Mycobacterium tuberculosis H37RvMIC of 6.25 μg/mL nih.gov

The therapeutic potential of naphthyridine derivatives has also been explored in the context of viral infections, including HIV. A series of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives were investigated as potent inhibitors of HIV-1 integrase. nih.gov These compounds target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on the integrase enzyme, which is an attractive target for antiviral therapy. nih.gov By binding to this site, these small molecules can promote aberrant multimerization of the integrase, thereby inhibiting HIV-1 replication. nih.gov While this research focuses on the 1,6-naphthyridine (B1220473) isomer, it highlights the potential of the tetrahydro-naphthyridine scaffold in developing novel anti-HIV agents. nih.gov

Antineoplastic and Cytotoxic Potential

The 1,8-naphthyridine and related chloroquinoline structures are frequently investigated for their anticancer properties, demonstrating cytotoxicity against a variety of human cancer cell lines.

A broad range of naphthyridine and chloroquinoline derivatives have shown significant in vitro cytotoxic activity. One study synthesized a series of 1,8-naphthyridine-3-carboxamide derivatives, identifying three compounds with high cytotoxicity against several cancer cell lines. nih.gov Another study of naphthyridine derivatives found potent cytotoxic effects against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with some compounds showing greater potency than the established anticancer agent colchicine. nih.gov For example, compound 16 in that study demonstrated IC₅₀ values of 0.7 µM in HeLa cells and 0.1 µM in HL-60 cells. nih.gov

Similarly, derivatives of 2-phenyl-7-methyl-1,8-naphthyridine were evaluated against the human breast cancer cell line (MCF7), with several compounds exhibiting IC₅₀ values in the low micromolar range (1.47 µM to 7.89 µM), comparable to or better than the reference drug staurosporine. researchgate.net Synthetic 7-chloro-(4-thioalkylquinoline) derivatives also showed cytotoxic activity against eight human cancer cell lines, with the leukemia cell line CCRF-CEM being particularly sensitive. mdpi.com

Derivative ClassCancer Cell LineCytotoxicity (IC₅₀)Reference
Naphthyridine derivative (Compound 16)HeLa (Cervical Cancer)0.7 µM nih.gov
Naphthyridine derivative (Compound 16)HL-60 (Leukemia)0.1 µM nih.gov
2-Phenyl-7-methyl-1,8-naphthyridine (Compound 10c)MCF7 (Breast Cancer)1.47 µM researchgate.net
2-Phenyl-7-methyl-1,8-naphthyridine (Compound 8d)MCF7 (Breast Cancer)1.62 µM researchgate.net
7-Chloro-(4-thioalkylquinoline) derivativesCCRF-CEM (Leukemia)0.55–2.74 µM mdpi.com

Investigations into the mechanisms underlying the cytotoxic potential of these compounds often point towards the induction of apoptosis and modulation of the cell cycle. A study on 7-chloroquinoline-1,2,3-triazoyl carboxamides found that the lead compound, QTCA-1, induced significant apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.gov After treatment, 80.4% of MDA-MB-231 cells were dead, whereas only 16.8% of hormone-dependent MCF-7 cells were, suggesting a degree of selectivity. nih.gov

Furthermore, this same study observed different effects on the cell cycle. In MCF-7 cells, the compound induced a G0/G1 cycle arrest. nih.gov In contrast, no cell cycle arrest was observed in the more sensitive MDA-MB-231 cells, indicating that the primary mechanism of action in these cells is the direct induction of apoptosis. nih.gov The antiproliferative activity of novel 7-chloro-(4-thioalkylquinoline) derivatives has also been linked to their ability to induce apoptosis. mdpi.com These findings underscore that the antineoplastic effects of chloro-substituted heterocyclic compounds can be mediated through key cellular pathways controlling proliferation and cell death.

Inhibition of Key Cancer-Related Enzymes and Proteins

Derivatives of the 1,8-naphthyridine core structure have been identified as inhibitors of several enzymes and proteins that play a crucial role in cancer progression, including protein kinases, Epidermal Growth Factor Receptor (EGFR), and Ras proteins. ekb.eg The 1,8-naphthyridine pharmacophore is considered essential for the development of novel and more effective anticancer medications. ekb.eg

Synthetic derivatives of 1,8-naphthyridine have demonstrated a wide array of biological activities, including the inhibition of EGFR and other protein kinases. This inhibitory action is a key mechanism behind their potential as anticancer agents. Research has focused on various derivatives to understand their impact on targets like receptor tyrosine kinases (such as EGFR), casein kinase 2, and c-Met kinase.

Topoisomerase I and II Inhibition

The 1,8-naphthyridine skeleton is a prominent feature in a number of compounds designed as inhibitors of topoisomerase I and II. ekb.eg These enzymes are critical for managing DNA topology during cellular processes, and their inhibition can lead to the death of cancer cells. One of the most notable anticancer compounds containing the 1,8-naphthyridine moiety is voreloxin (B1683919) (SNS-595), which exerts its cytotoxic effects by inhibiting topoisomerase II and intercalating with DNA. ekb.eg

A series of seventeen 1,8-naphthyridine derivatives were designed and synthesized as potential topoisomerase II inhibitors. nih.gov Among these, two compounds, 5g and 5p, demonstrated the highest antiproliferative activity. nih.gov Further investigation revealed that compound 5p had a better inhibitory effect on topoisomerase II in vitro and displayed potent inhibition of topoisomerase IIβ when compared to known inhibitors like doxorubicin (B1662922) and topotecan. nih.gov Molecular docking studies suggested a unique binding pattern for compound 5p within the etoposide (B1684455) binding pocket of topoisomerase IIβ, indicating its potential as a topoisomerase II poison. nih.gov

Tubulin Polymerization Modulation

Certain derivatives of 2-aryl-1,8-naphthyridin-4(1H)-one have been synthesized and evaluated as inhibitors of tubulin polymerization, a critical process in cell division. nih.govnih.gov These compounds have shown significant cytotoxic effects against a variety of human tumor cell lines. nih.gov In particular, 3'-halogenated 2-phenyl-1,8-naphthyridin-4(1H)-ones were identified as potent inhibitors of tubulin polymerization, with activities comparable to well-known antimitotic agents like colchicine, podophyllotoxin, and combretastatin (B1194345) A-4. nih.gov These active agents were also found to inhibit the binding of [3H]colchicine to tubulin. nih.gov

Further studies on 2',3',4',5,6,7-substituted 2-phenyl-1,8-naphthyridin-4-ones confirmed that most of these derivatives exhibited potent cytotoxic and antitubulin activities. nih.gov A strong correlation was observed between the cytotoxicity of these compounds and their ability to inhibit tubulin polymerization. nih.gov Specifically, 2-phenyl-1,8-naphthyridin-4-ones with a methoxy (B1213986) group at the 3'-position showed potent cytotoxicity, with GI50 values in the low micromolar to nanomolar range. nih.gov

Compound TypeActivityDetails
3'-Halogenated 2-phenyl-1,8-naphthyridin-4(1H)-onesTubulin Polymerization InhibitionActivity comparable to colchicine, podophyllotoxin, and combretastatin A-4. nih.gov
2-Phenyl-1,8-naphthyridin-4-ones with 3'-methoxy groupCytotoxicityGI50 values in the low micromolar to nanomolar range. nih.gov
2-Aryl-1,8-naphthyridin-4(1H)-onesCytotoxicityLog GI50 < -4.0 against various human tumor cell lines. nih.gov

Angiogenesis Inhibition

The process of angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. mdpi.com Derivatives of 1,8-naphthyridine have been investigated for their potential to inhibit this process. Specifically, compounds based on the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold have been developed as potent and selective inhibitors of integrin αvβ3. nih.gov This integrin is known to play a significant role in several pathological conditions, including tumor growth and retinal angiogenesis. nih.gov The discovery and optimization of these small molecule inhibitors that mimic the RGD tripeptide binding motif highlight a promising avenue for anti-angiogenic therapy. nih.gov

Telomerase Activity Modulation

Telomerase is an enzyme that plays a key role in cellular immortalization and is a significant target in cancer therapy. The binding of a dimeric form of a 2-amino-1,8-naphthyridine derivative to human telomeric sequences has been shown to inhibit the elongation of these sequences by telomerase. nih.gov This interaction induces a remarkable conformational change in the telomeric DNA. nih.gov A telomeric repeat elongation assay confirmed that the binding of the naphthyridine dimer to the telomeric sequence effectively inhibits telomerase activity. nih.gov

Neuropharmacological and Central Nervous System Activities

In addition to their anticancer properties, 1,8-naphthyridine derivatives have been explored for their potential applications in neurological disorders. nih.gov These synthetic compounds have been found to possess a range of activities, including anticonvulsant effects. nih.gov

Anticonvulsant Properties

A series of 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines were synthesized and screened for their anticonvulsant activity. nih.gov The majority of these compounds exhibited significant anticonvulsant effects. nih.gov Notably, the anticonvulsant activity of three specific derivatives, 2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, and 2-(3'-diethanolamino-propyloxy)-4,7-dimethy-1,8-naphthyridine, at a dose of 250 mg/kg, was found to be equivalent to that of diazepam at 5 mg/kg. nih.gov

CompoundAnticonvulsant Activity
2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridineEquivalent to diazepam (5 mg/kg) at a dose of 250 mg/kg. nih.gov
2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridineEquivalent to diazepam (5 mg/kg) at a dose of 250 mg/kg. nih.gov
2-(3'-diethanolamino-propyloxy)-4,7-dimethy-1,8-naphthyridineEquivalent to diazepam (5 mg/kg) at a dose of 250 mg/kg. nih.gov

Modulation of Neurotransmitter Receptors

Research into the direct modulation of neurotransmitter receptors by 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one is not extensively documented in publicly available scientific literature. However, the broader class of 1,8-naphthyridine derivatives has been investigated for its interaction with key central nervous system receptors.

GABA A Receptor Ligands: The GABA A receptor, a crucial inhibitory neurotransmitter receptor in the brain, is a known target for various anxiolytic and sedative drugs. wikipedia.orgnih.gov Positive allosteric modulators of the GABA A receptor enhance the effect of GABA, leading to a decrease in neuronal excitability. wikipedia.orgyoutube.com While direct studies on this compound are lacking, the structural similarities to other CNS-active compounds suggest this as a potential area for future investigation.

Metabotropic Glutamate (B1630785) Receptor 2 Modulators: Metabotropic glutamate receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability. nih.gov Specifically, mGluR2 has been identified as a therapeutic target for psychiatric and neurological disorders. google.comnih.gov Modulators of this receptor can have significant effects on brain function. youtube.com There is currently no specific research available that details the activity of this compound as a modulator of metabotropic glutamate receptor 2.

Antidepressant and Anxiolytic Effects in Preclinical Models

The potential antidepressant and anxiolytic effects of 1,8-naphthyridine derivatives have been explored in various preclinical models.

One study investigated the antidepressant-like effects of a related compound, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2), in rodent models. nih.gov Acute and chronic treatment with NA-2 demonstrated antidepressant-like effects in the forced swim test and tail suspension test in mice. nih.gov Furthermore, chronic administration of NA-2 was found to reverse behavioral deficits in a rat model of depression (olfactory bulbectomy). nih.gov These findings suggest a potential serotonergic mechanism for the observed antidepressant-like activity. nih.gov

Another study on 5-HT1A receptor ligands, which are known to have anxiolytic properties, showed that these compounds produce anxiolytic-like effects at lower doses and sedative effects at higher doses in mice. nih.gov While not directly involving this compound, this research highlights a common mechanism through which related compounds may exert their effects.

Compound Preclinical Model Observed Effect
2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2)Mouse Forced Swim TestAntidepressant-like
2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2)Mouse Tail Suspension TestAntidepressant-like
2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2)Rat Olfactory BulbectomyReversal of behavioral deficits

Anti-inflammatory and Analgesic Research

The 1,8-naphthyridine scaffold is a recurring motif in compounds investigated for anti-inflammatory and analgesic properties. While direct studies on this compound are limited, research on structurally related compounds provides insight into the potential of this chemical class.

A study on a more complex derivative, 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34), demonstrated potent anti-inflammatory activity. nih.gov This compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both in vitro and in vivo models. nih.gov

Another study detailed the synthesis of 5-amino nih.govresearchgate.netnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides, which exhibited significant anti-inflammatory and analgesic activities in rodent models. nih.gov The most potent of these compounds showed an 80% inhibition of edema in an anti-inflammatory assay. nih.gov

Cardiovascular System Modulation

The effects of 1,8-naphthyridine derivatives on the cardiovascular system have been a subject of investigation, particularly concerning their antihypertensive and antiplatelet activities.

Antihypertensive Effects

Platelet Aggregation Inhibition

Platelet aggregation is a key process in thrombosis, and its inhibition is a therapeutic strategy for cardiovascular diseases. drugs.com Several non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-acyl hydrazone subunit have been shown to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid. mdpi.com For instance, some of these compounds exhibited inhibition rates of up to 61.1% for ADP-induced aggregation and 87.3% for arachidonic acid-induced aggregation. mdpi.com Although these are not direct derivatives of 1,8-naphthyridine, this highlights a common therapeutic target for related heterocyclic compounds. There is no specific data available on the platelet aggregation inhibition activity of this compound.

Immunomodulatory and Antiallergic Properties

The immunomodulatory and antiallergic potential of the 1,8-naphthyridine core structure has been demonstrated in several studies.

One area of investigation has been the inhibition of the release of Slow Reacting Substance of Anaphylaxis (SRS-A), a key mediator in allergic reactions. nih.gov A study on substituted 1,8-naphthyridin-2(1H)-ones identified them as potent, orally active inhibitors of both allergic and non-allergic bronchospasm in animal models. nih.gov The mechanism of action is suggested to be the inhibition of the release of sulfidopeptide leukotrienes. nih.gov

Furthermore, another derivative, 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative VL15, has been shown to possess immunomodulatory properties by acting as a selective cannabinoid CB2 receptor agonist. nih.gov This compound was found to reduce the proliferation of peripheral blood mononuclear cells and down-regulate T cell activation markers. nih.gov

Compound Class/Derivative Biological Target/Model Observed Effect
Substituted 1,8-naphthyridin-2(1H)-onesAnimal models of bronchospasmInhibition of allergic and non-allergic bronchospasm
Substituted 1,8-naphthyridin-2(1H)-onesInferred mechanismInhibition of SRS-A (leukotriene) release
1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative VL15Activated peripheral blood mononuclear cellsReduction in proliferation and T cell activation

Enzyme and Receptor Specificity Studies

The specificity of this compound and its derivatives has been evaluated against several biological targets to understand their mechanism of action and potential therapeutic applications.

Derivatives of 1,8-naphthyridin-2(1H)-one have been identified as highly selective inhibitors of Phosphodiesterase IV (PDE4). nih.gov PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes. mdpi.com The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can modulate inflammatory responses. mdpi.comnih.gov

In preclinical studies, these substituted 1,8-naphthyridin-2(1H)-ones demonstrated the ability to inhibit the activation of polymorphonuclear leukocytes. nih.gov Furthermore, in in vitro models using isolated guinea pig trachea, these compounds induced relaxation of tissue pre-contracted by histamine (B1213489) or leukotriene D4. nih.gov In vivo studies in anesthetized guinea pigs showed that these compounds could alleviate antigen-induced airway constriction. nih.gov This activity highlights the potential of this structural class to modulate inflammatory pathways associated with conditions like asthma. nih.gov

Table 1: Investigated Activity of 1,8-Naphthyridin-2(1H)-one Derivatives

Activity Model Observation Reference
PDE4 Inhibition In Vitro Highly selective inhibition nih.gov
Anti-inflammatory In Vitro (Polymorphonuclear Leukocytes) Inhibition of activation nih.gov
Bronchodilation Ex Vivo (Guinea Pig Trachea) Relaxation of pre-contracted smooth muscle nih.gov

The adenosinergic system plays a role in regulating brain excitability, with endogenous adenosine demonstrating anticonvulsant activity, primarily through the activation of A1 receptors. researchgate.net While specific studies on the direct agonistic activity of this compound at adenosine receptors are not detailed in the provided context, the broader class of adenosine receptor modulators is under extensive investigation for neurological conditions. nih.govnih.govresearchgate.net The modulation of adenosine receptors, particularly the A2A subtype, is a significant area of research for diseases like Parkinson's. nih.gov

Adrenoceptors are involved in regulating various physiological processes, and their antagonism can have significant therapeutic effects. nih.govnih.gov Alpha-1 adrenergic receptor (α1-AR) antagonists, for instance, have been studied for their potential to prevent hyperinflammation in severe respiratory infections. nih.gov While the specific antagonistic activity of this compound at adrenoceptors is not specified in the available information, the modulation of these receptors is a key strategy in cardiovascular and inflammatory diseases.

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a key structural component in the synthesis of antagonists for the αvβ3 integrin. nih.gov Integrins are cell surface receptors involved in cell-matrix adhesion and signaling, and the αvβ3 subtype is particularly important in processes like angiogenesis and tumor metastasis. nih.gov Antagonists of αvβ3 can inhibit these processes, making them a target for cancer therapy. nih.gov Research has focused on designing ligand-mimetic antagonists that can effectively block the function of β3 integrins. nih.gov

DNA gyrase is a bacterial topoisomerase essential for DNA replication, making it a validated target for antibacterial agents. mdpi.com Inhibition of this enzyme disrupts bacterial cell processes, leading to cell death. mdpi.com While some compounds with a similar heterocyclic core, such as acridones, have been shown to inhibit the related enzyme DNA topoisomerase II, specific data on the DNA gyrase inhibitory activity of this compound is not available in the provided search results. nih.gov The general mechanism of gyrase inhibitors involves either competitive inhibition at the ATP- or DNA-binding sites or stabilization of the DNA-gyrase cleavage complex. mdpi.com

Insecticidal Activity

Information regarding the specific insecticidal activity of this compound was not found in the provided search results.

Mechanistic Elucidation of 7 Chloro 1,2,3,4 Tetrahydro 1,8 Naphthyridin 2 One and Its Active Derivatives

Molecular Target Identification and Validation

The 1,8-naphthyridine (B1210474) scaffold is a versatile pharmacophore, and its derivatives have been shown to interact with a variety of molecular targets. The specific target often depends on the nature and position of the substituents on the naphthyridine ring.

For some derivatives, particularly those with antibacterial properties, the primary molecular targets are bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. For instance, studies have demonstrated that certain 1,8-naphthyridine derivatives can inhibit these enzymes, similar to the mechanism of fluoroquinolone antibiotics. nih.gov

In the context of anticancer activity, derivatives of 1,8-naphthyridine have been investigated as inhibitors of several key enzymes involved in cancer progression. One such target is topoisomerase II alpha, an enzyme essential for cell division. biosynth.com Inhibition of this enzyme can lead to apoptosis in cancer cells. Furthermore, some 1,8-naphthyridine compounds have been designed to target protein kinases, which are often dysregulated in various cancers. ekb.eg

Other identified molecular targets for this class of compounds include adenosine (B11128) receptors. Specifically, certain 1,8-naphthyridin-4-one derivatives have been found to be selective ligands for the A2A adenosine receptor, suggesting potential applications in neurological and inflammatory disorders. nih.govnih.gov The structure-activity relationship (SAR) for these derivatives indicates that modifications at specific positions of the naphthyridine nucleus are critical for their binding efficiency and potency towards the adenosine A2A receptor. nih.gov

Some 8-hydroxy-naphthyridine derivatives have been identified as chelators of divalent transition metal cations, such as Zn²⁺ and Fe²⁺. researchgate.netnih.gov This metal chelation appears to be the primary mechanism of their antiparasitic activity against organisms like Trypanosoma brucei and Leishmania donovani. researchgate.netnih.gov

It is important to note that direct molecular target identification and validation for 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one itself are not extensively reported in the available literature.

Binding Affinity and Kinetic Studies

Binding affinity and kinetic studies are crucial for understanding the potency and duration of action of a compound. For the broader class of 1,8-naphthyridine derivatives, these studies have been conducted for specific molecular targets.

In the case of 2-amino-1,8-naphthyridine derivatives that bind to DNA, fluorescence titration experiments have been used to determine their binding constants. These studies have shown that the introduction of methyl groups to the naphthyridine ring can significantly enhance the binding affinity for cytosine opposite an abasic site in a DNA duplex. nih.gov For example, the 1:1 binding constant for 2-amino-5,6,7-trimethyl-1,8-naphthyridine was found to be approximately 63 times higher than that of the parent 2-amino-1,8-naphthyridine. nih.gov

Isothermal titration calorimetry (ITC) has been employed to dissect the thermodynamic parameters of these DNA-binding interactions. The results indicate that the increased binding affinity from methyl group substitutions is primarily due to a reduction in the loss of binding entropy. nih.gov

For 1,8-naphthyridine derivatives targeting adenosine receptors, binding affinities have been evaluated through radioligand binding assays. These studies have helped in identifying compounds with high affinity and selectivity for the A2A adenosine receptor. nih.gov For instance, some synthesized 1,8-naphthyridine-4-one derivatives showed interesting affinity for the A2AAR while lacking affinity for the A1AR. nih.gov

Biochemical Pathway Perturbation Analysis

The interaction of 1,8-naphthyridine derivatives with their molecular targets can lead to the perturbation of various biochemical pathways.

For antibacterial derivatives that inhibit DNA gyrase and topoisomerase IV, the immediate consequence is the disruption of DNA replication and repair pathways in bacteria, ultimately leading to cell death. nih.gov

In the context of anticancer activity, inhibition of topoisomerase II by certain 1,8-naphthyridine derivatives leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and the induction of the apoptotic pathway. biosynth.com Derivatives that inhibit protein kinases can interfere with signaling pathways that control cell proliferation, survival, and angiogenesis. ekb.eg

For derivatives acting as adenosine A2A receptor antagonists, the expected biochemical pathway perturbation would involve the modulation of downstream signaling cascades, such as those involving cyclic AMP (cAMP). This could have implications for inflammatory responses and neuronal function.

Specific biochemical pathway perturbation analyses for this compound have not been detailed in the available scientific reports.

Cellular Assays (e.g., Receptor Binding, Enzyme Activity in Cells)

Cellular assays are essential for confirming the biological activity of compounds in a more physiologically relevant environment. Various cellular assays have been utilized to evaluate the effects of 1,8-naphthyridine derivatives.

For anticancer derivatives, in vitro cytotoxicity assays against a panel of human cancer cell lines are commonly performed. For example, novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives have been evaluated for their anticancer activity against the human breast cancer cell line (MCF7), with some compounds showing IC50 values in the low micromolar range. researchgate.net

In the study of antibacterial 1,8-naphthyridines, minimum inhibitory concentration (MIC) assays are conducted against various bacterial strains to determine their potency. nih.gov

For derivatives targeting specific receptors, cellular receptor binding assays are employed. For instance, the affinity of 1,8-naphthyridin-4-one derivatives for adenosine receptors has been evaluated in cell-based systems. nih.gov

In Vivo Pharmacological Models (Non-human) to Confirm Mechanisms

To validate the mechanisms of action observed in vitro, in vivo pharmacological models are indispensable. For the 1,8-naphthyridine class of compounds, various animal models have been used depending on the therapeutic area of interest.

For antihistaminic 1,8-naphthyridine-3-carboxylic acid derivatives, in vivo studies on guinea pig trachea have been conducted to evaluate their bronchorelaxant effects. researchgate.netresearchgate.net

In the investigation of antileishmanial 8-hydroxy-naphthyridines, a mouse model of visceral leishmaniasis has been utilized to assess the in vivo efficacy of these compounds. nih.govacs.org These studies helped to understand the pharmacokinetic and pharmacodynamic properties of the compounds in a living organism.

While these in vivo models have been crucial for confirming the mechanisms of various 1,8-naphthyridine derivatives, there is no specific information available in the scientific literature regarding the use of in vivo pharmacological models to confirm the mechanism of action of this compound.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In studies involving the 1,8-naphthyridine (B1210474) scaffold, molecular docking has been employed to elucidate binding patterns with various biological targets. For instance, a series of novel 1,8-naphthyridine derivatives were docked into the etoposide (B1684455) binding pocket of topoisomerase IIβ. nih.gov This analysis helped to propose a unique binding pattern, identifying key interactions that could be responsible for the observed biological activity. nih.gov The docking results suggested that specific substitutions on the naphthyridine ring could enhance binding affinity. nih.gov

Another study focused on 1,8-naphthyridine derivatives as potential inhibitors for the human A2A adenosine (B11128) receptor, which is a target for Parkinson's disease. nih.gov The docking analysis revealed that the compounds fit well within the receptor's binding site, and the calculated binding energy scores were comparable to that of the known ligand. nih.gov Such studies are instrumental in rationalizing the structure-activity relationships (SAR) and guiding the design of more potent inhibitors.

Table 1: Illustrative Molecular Docking Data for 1,8-Naphthyridine Derivatives Note: This data is for representative 1,8-naphthyridine derivatives from cited studies and not for 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one.

Compound SeriesTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c)Human A2A Adenosine Receptor-8.407Not Specified
N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide (13b)Human A2A Adenosine Receptor-8.562Not Specified
1,8-Naphthyridine Derivative 5pTopoisomerase IIβNot SpecifiedEtoposide binding pocket

Molecular Dynamics Simulations to Understand Binding Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe conformational changes and evaluate the persistence of key intermolecular interactions.

For the 1,8-naphthyridine scaffold, MD simulations have been used to confirm the stability of docked complexes. For example, derivatives designed as potential anti-Parkinson's agents targeting the human A2A receptor were subjected to MD simulations. nih.gov The results indicated that the most promising compounds formed stable complexes with the receptor throughout the simulation period, reinforcing the docking predictions. nih.gov These simulations provide deeper insights into the dynamic behavior of the ligand in the binding pocket, which is a critical aspect of its mechanism of action.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can determine parameters like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such information is vital for understanding a molecule's reactivity and its ability to participate in various types of intermolecular interactions.

Studies on 1,8-naphthyridine derivatives have utilized DFT to analyze their structural and electronic characteristics. researchgate.net These in-silico investigations help to correlate the electronic properties of the molecules with their potential biological activity. For example, the HOMO-LUMO energy gap can be an indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. These theoretical calculations provide a fundamental understanding that complements experimental findings. researchgate.netnih.gov

Table 2: Properties Investigated by Quantum Chemical Calculations for Naphthyridine Analogs

Calculated PropertySignificance in Drug Design
Optimized Molecular GeometryProvides the most stable 3D conformation of the molecule.
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Maps charge distributions to predict sites for electrophilic and nucleophilic attack.
Dipole MomentRelates to the overall polarity of the molecule, affecting solubility and binding.

Prediction of ADMET-related Properties

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADMET prediction models are valuable tools for filtering compounds early in the discovery process, saving time and resources. These models use the chemical structure of a molecule to forecast its physicochemical and pharmacokinetic properties.

Several studies on 1,8-naphthyridine derivatives have included in silico ADMET predictions. researchgate.netslideshare.net These analyses typically evaluate parameters such as aqueous solubility, intestinal absorption, and compliance with drug-likeness rules like Lipinski's Rule of Five. For a series of 1,8-naphthyridine-3-carboxylic acid derivatives, ADMET predictions showed a good absorption and solubility profile, suggesting their potential as orally available agents. researchgate.netslideshare.net

Table 3: Representative In Silico ADMET-related Predictions for 1,8-Naphthyridine Derivatives Note: These parameters are predicted for derivatives from the cited studies and not for this compound. The table excludes toxicity and human pharmacokinetic data.

Compound SeriesPredicted PropertyPredicted Value/Outcome
1,8-Naphthyridine-3-carboxylic acid derivatives (5a1, 5a2)Aqueous SolubilityGood
1,8-Naphthyridine-3-carboxylic acid derivatives (5b1, 5b2)Absorption ProfileFavorable
General 1,8-Naphthyridine DerivativesLipinski's Rule of FiveGenerally Compliant

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that are likely to be active at the target of interest—a process known as virtual screening. patsnap.comdovepress.com

This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is developed from the ligand-binding site of a target protein. patsnap.com For the 1,8-naphthyridine scaffold, pharmacophore models could be developed based on known potent inhibitors to identify key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net These models can then guide the virtual screening of compound libraries to discover new and structurally diverse 1,8-naphthyridine-based compounds with desired biological activity.

Table 4: Common Features in a Pharmacophore Model

Pharmacophore FeatureDescriptionPotential Role in Binding
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Forms directional interactions with donor groups in the protein active site.
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond.Forms directional interactions with acceptor groups in the protein active site.
Hydrophobic (HY)A nonpolar group that avoids contact with water.Engages in van der Waals and hydrophobic interactions with nonpolar residues.
Aromatic Ring (AR)A planar, cyclic, conjugated system of pi electrons.Participates in π-π stacking or π-cation interactions.

Future Directions and Preclinical Therapeutic Potential

Development as Lead Compounds for Drug Discovery

The tetrahydronaphthyridine core is a key component in the development of lead compounds for a multitude of therapeutic targets. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

One notable area of development is in cancer therapy. Researchers have designed and synthesized novel tetrahydronaphthyridine analogues as highly selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov One such compound demonstrated potent tumor growth inhibition in preclinical xenograft models, marking it as a candidate for further development as an anticancer agent. nih.gov

In the field of immunology and virology, tetrahydronaphthyridine derivatives have been synthesized and evaluated as antagonists of the CXCR4 receptor. nih.gov This receptor is implicated in HIV entry into cells and cancer metastasis. Through rational drug design, derivatives have been developed that show potent CXCR4 antagonism, improved metabolic stability, and better oral bioavailability compared to earlier compounds. nih.gov

Furthermore, the broader 1,8-naphthyridine (B1210474) scaffold has been extensively studied, yielding compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. nih.gov For instance, certain derivatives have been found to enhance the activity of existing antibiotics against multi-resistant bacterial strains. nih.gov

Table 1: Examples of Tetrahydronaphthyridine Derivatives as Lead Compounds PRESS TO INTERACT

Compound Class Therapeutic Target Potential Application Key Findings
Tetrahydronaphthyridine Analogues CDK4/6 Cancer Potent and selective inhibition, in vivo tumor growth inhibition. nih.gov
Tetrahydronaphthyridine Variants CXCR4 Receptor HIV, Cancer Potent antagonism, improved drug-like properties and oral bioavailability. nih.gov
1,8-Naphthyridin-2-one Derivatives Sphingomyelin Synthase 2 (SMS2) Cardiovascular/Metabolic Diseases Potent and selective inhibition, demonstrated in vivo efficacy. nih.govsci-hub.se

Use as Chemical Probes for Biological Research

A chemical probe is a selective small-molecule modulator of a protein's function that can be used to study that protein in biochemical, cellular, or animal models. escholarship.org The development of potent and highly selective tetrahydronaphthyridine-based inhibitors provides powerful tools for basic biological research. These compounds can serve as chemical probes to investigate the physiological and pathological roles of their specific protein targets. nih.govnih.gov

For example, the selective CDK4/6 inhibitors derived from the tetrahydronaphthyridine scaffold can be used to dissect the intricate roles of these kinases in cell cycle regulation and cancer progression. nih.gov Similarly, the potent and selective CXCR4 antagonists can be employed to explore the complex signaling pathways governed by the CXCL12/CXCR4 axis in immune cell trafficking, viral entry, and cancer metastasis. nih.gov The availability of a potent and selective 1,8-naphthyridin-2-one derivative targeting Sphingomyelin Synthase 2 (SMS2) provides a valuable tool to clarify the enzyme's role in cardiovascular and metabolic diseases. nih.gov

By using these molecules to modulate the activity of a single protein target, researchers can gain crucial insights into biological pathways, validate new drug targets, and understand disease mechanisms with high precision. nih.govyoutube.com

Exploration of Novel Biological Targets and Therapeutic Areas

The structural versatility of the tetrahydronaphthyridine scaffold makes it an ideal starting point for exploring novel biological targets and expanding into new therapeutic areas. The core structure can be systematically modified to generate large libraries of compounds for screening against a wide range of biological targets.

Current research has already identified several novel targets for this class of compounds beyond the well-established ones:

Sphingomyelin Synthase 2 (SMS2): A 1,8-naphthyridin-2-one derivative was identified as a potent and selective SMS2 inhibitor, a target for cardiovascular and metabolic diseases. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4): A series of 1,6-naphthyridin-2(1H)-one derivatives were developed as highly selective inhibitors of FGFR4 for the treatment of hepatocellular carcinoma. acs.org

Cannabinoid Receptor 2 (CB2R): The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold is being used to develop agonists for the CB2 receptor, with potential applications in treating neuroblastoma and inflammation. researchgate.net

Antiparasitic Targets: 8-hydroxy naphthyridine derivatives have been investigated for their activity against Leishmania, the parasite responsible for visceral leishmaniasis. nih.gov

These examples underscore the broad therapeutic potential of naphthyridine derivatives, which are also being investigated for their utility in treating neurodegenerative diseases and their ability to modulate antibiotic resistance. nih.gov

Challenges and Opportunities in Tetrahydronaphthyridine Research

Despite the significant promise, the development of tetrahydronaphthyridine-based therapeutics is not without its challenges. A primary hurdle is optimizing the pharmacokinetic and pharmacodynamic properties of these compounds. taylorandfrancis.com Issues such as metabolic instability (e.g., glucuronidation), poor in vivo tolerance, and off-target effects can hinder the translation of a potent inhibitor into a successful drug. nih.govnih.gov For instance, an early antileishmanial naphthyridine compound, while effective in vitro, was hampered by rapid clearance and poor tolerability in animal models. nih.gov

Another challenge lies in fully understanding the structure-activity relationships (SAR) for different biological targets. nih.govresearchgate.netmdpi.commdpi.com Elucidating how specific structural modifications affect potency, selectivity, and drug-like properties is a complex, iterative process requiring significant medicinal chemistry efforts. labmanager.com

However, these challenges are accompanied by significant opportunities. Advances in computational chemistry and structure-based drug design are accelerating the optimization process, allowing for more rational modifications to improve compound profiles. labmanager.comcas.org The development of high-throughput screening methods enables the rapid evaluation of large compound libraries against diverse targets. labmanager.com Furthermore, the opportunity to develop multi-target drugs or compounds that modulate antibiotic activity presents innovative therapeutic strategies. nih.gov The continued exploration of the rich chemical space around the tetrahydronaphthyridine scaffold holds the promise of delivering novel and effective medicines for a range of unmet medical needs. cas.orgproventainternational.comdrugdiscoverynews.com

Q & A

Q. What are the common synthetic routes for 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one?

  • Methodological Answer : Synthesis often involves halogenation or cyclization strategies. For example, chlorolysis of naphthyridinones using phosphoryl chloride (POCl₃) under reflux conditions is a classical approach, as demonstrated in the synthesis of analogous 2-chloro-1,8-naphthyridine derivatives . Additionally, Horner–Wadsworth–Emmons (HWE) reactions can be adapted to construct the tetrahydro-naphthyridine core, leveraging phosphoramidate intermediates for regioselective functionalization . Key steps include:
  • Halogenation : Chlorine introduction via POCl₃ at elevated temperatures.
  • Cyclization : Formation of the tetrahydro ring system using substrates like trichloro-dicyanohexanoyl chloride under acidic conditions .
    Critical Parameters : Reaction temperature, solvent choice (e.g., THF or benzene), and stoichiometry of chlorinating agents.

Q. How can spectroscopic methods characterize the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For example, the chloro-substituted carbon resonates downfield (δ ~140–160 ppm in ¹³C), while the tetrahydro ring protons appear as multiplets (δ 1.5–4.0 ppm) .
  • IR Spectroscopy : Confirm the lactam carbonyl (C=O) stretch at ~1670–1700 cm⁻¹ and C-Cl bond vibrations at ~550–650 cm⁻¹ .
  • X-ray Crystallography : Resolve planar vs. non-planar conformations of the naphthyridine core. For example, dihedral angles between fused rings in related compounds are often <5°, indicating near-planarity .

Q. What nucleophilic substitution reactions are feasible at the 7-chloro position?

  • Methodological Answer : The chloro group is susceptible to nucleophilic displacement. Common reagents include:
  • Amines : Benzylamine or ethanolamine under reflux (120–150°C) yield amino-substituted derivatives with >80% efficiency .
  • Thiols/Alkoxides : Thiophenol or sodium methoxide in polar aprotic solvents (DMF, DMSO) afford thioether or ether analogs .
    Optimization Tips : Use catalytic DMAP or microwave irradiation to enhance reaction rates. Monitor by TLC or HPLC for intermediate stability .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
  • Electronic Effects : Electron-withdrawing groups (e.g., carbonyl) direct nucleophiles to the chloro position. DFT calculations can predict charge distribution .
  • Steric Shielding : Bulky substituents adjacent to the chloro group (e.g., methyl at position 2) hinder substitution, favoring alternative sites .
  • Catalytic Strategies : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) can bypass traditional substitution pathways, enabling selective C–C bond formation .

Q. What mechanistic insights explain unexpected rearrangements during substitution?

  • Methodological Answer : Substitution reactions may trigger cascading rearrangements. For instance:
  • Ring Expansion : Chloro displacement by amines can induce ring-opening followed by re-closure, forming 6,8-diamino derivatives under prolonged heating (15+ hours) .
  • Tautomerization : Keto-enol tautomerism in the tetrahydro ring can lead to byproducts; control via pH adjustment (e.g., buffered aqueous conditions) .
    Analytical Tools : Use in-situ FTIR or LC-MS to track intermediates and propose revised pathways .

Q. How do structural modifications impact biological activity in enzyme inhibition studies?

  • Methodological Answer :
  • SAR Studies : Replace the chloro group with bioisosteres (e.g., trifluoromethyl, cyano) to assess potency against targets like kinases or proteases. For example, methyl substitution at position 7 enhances hydrophobic interactions in enzyme pockets .
  • Docking Simulations : Compare binding affinities of derivatives using software like AutoDock. The lactam moiety often forms hydrogen bonds with catalytic residues .
    Validation : Pair computational predictions with enzymatic assays (e.g., IC₅₀ measurements) to resolve contradictions between in silico and experimental data .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Issues : Validate compound integrity via HPLC (>95% purity) and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Solubility Effects : Use co-solvents (DMSO ≤1%) to ensure uniform dissolution in biological buffers .
    Case Study : Conflicting antimicrobial data may reflect differences in bacterial strain susceptibility or culture media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.